Ethyl 2-hydroxy-5-nitrobenzoate
Overview
Description
Ethyl 2-hydroxy-5-nitrobenzoate is an organic compound with the molecular formula C9H9NO5 It is a derivative of benzoic acid, featuring both a nitro group and a hydroxy group on the benzene ring, along with an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-hydroxy-5-nitrobenzoate can be synthesized through several methods. One common approach involves the nitration of ethyl salicylate (ethyl 2-hydroxybenzoate) using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective nitration at the 5-position of the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method enhances the efficiency and yield of the desired product while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-hydroxy-5-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Hydrolysis: Aqueous acid or base under reflux conditions.
Major Products Formed
Reduction: Ethyl 2-amino-5-hydroxybenzoate.
Substitution: Various ethers or esters depending on the substituent.
Hydrolysis: 2-hydroxy-5-nitrobenzoic acid.
Scientific Research Applications
Ethyl 2-hydroxy-5-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.
Industry: Utilized in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism of action of ethyl 2-hydroxy-5-nitrobenzoate depends on its specific application. For instance, in biological systems, the nitro group may undergo bioreduction to form reactive intermediates that interact with cellular components. The hydroxy group can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Ethyl 2-hydroxy-5-nitrobenzoate can be compared with other nitrobenzoate derivatives, such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 3-hydroxy-4-nitrobenzoate: Differing in the positions of the hydroxy and nitro groups on the benzene ring.
Ethyl 2-hydroxy-4-nitrobenzoate: Another positional isomer with the nitro group at the 4-position.
These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to the variations in their functional group positions.
Properties
IUPAC Name |
ethyl 2-hydroxy-5-nitrobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-2-15-9(12)7-5-6(10(13)14)3-4-8(7)11/h3-5,11H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDLTBYCZXVKQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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